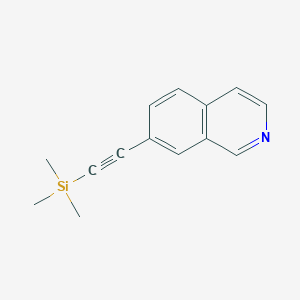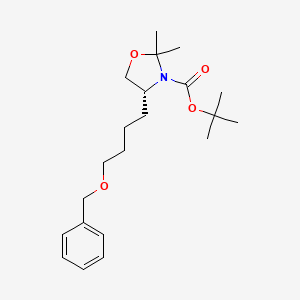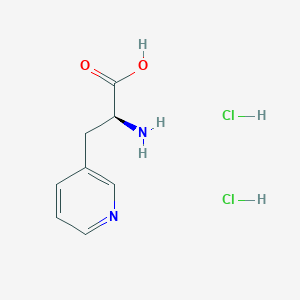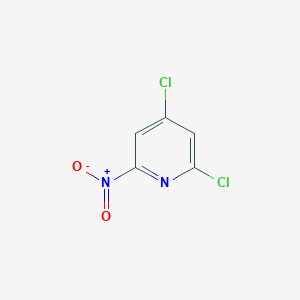
2-Bromo-6-mesitylpyridine
Übersicht
Beschreibung
2-Bromo-6-mesitylpyridine is an organic compound with the molecular formula C14H14BrN. It is a derivative of pyridine, where the bromine atom is substituted at the 2-position and a mesityl group (2,4,6-trimethylphenyl) is attached at the 6-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-mesitylpyridine typically involves the bromination of 6-mesitylpyridine. One common method is the reaction of 6-mesitylpyridine with bromine in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-mesitylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-mesitylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: It serves as a precursor for bioactive compounds and probes for studying biological systems.
Medicine: It is involved in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-mesitylpyridine largely depends on its application. In Suzuki-Miyaura coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophilic boronic acid derivative. The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a mesityl group.
2-Bromo-6-methoxypyridine: Contains a methoxy group at the 6-position.
Uniqueness: 2-Bromo-6-mesitylpyridine is unique due to the presence of the bulky mesityl group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of sterically demanding molecules and in applications requiring specific spatial configurations .
Eigenschaften
IUPAC Name |
2-bromo-6-(2,4,6-trimethylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-9-7-10(2)14(11(3)8-9)12-5-4-6-13(15)16-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKRRXNPAIMTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90833208 | |
| Record name | 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90833208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868372-36-5 | |
| Record name | 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90833208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzoic acid](/img/structure/B1401427.png)
![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)








![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)
![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)
